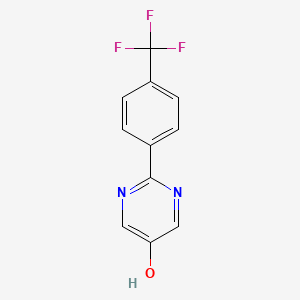

2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(17)6-16-10/h1-6,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQFBMNLDJVWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation: Formation of the Tetrahydropyrimidine Core

The first step involves heating 1,3-diamino-2-hydroxypropane (0.1 mol) with ethyl trifluoroacetate (0.1 mol) at 160–180°C for 4–6 hours in xylene or N-methyl alkyl ketone. The reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the carbonyl carbon of ethyl trifluoroacetate, followed by cyclodehydration to form 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1). The use of a Dean-Stark trap facilitates water removal, shifting equilibrium toward product formation. Post-reaction, the crude mixture is purified via petroleum ether slurrying, yielding 50–60% of Intermediate 1 as a crystalline solid.

Key Variables:

-

Solvent: Xylene enhances reaction efficiency due to its high boiling point (139–144°C), enabling prolonged heating without solvent loss.

-

Temperature: Optimal conversion occurs at 160°C; higher temperatures (180°C) reduce yield due to decomposition.

-

Stoichiometry: A 1:1 molar ratio of diamine to ester minimizes side products like oligomers.

Sulfonylation: Stabilization of the Intermediate

Intermediate 1 undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane or carbon tetrachloride at 0–5°C. Triethylamine or diisopropylethylamine serves as a base, scavenging HCl generated during the reaction. The sulfonyl groups protect the hydroxyl and amine functionalities, preventing retro-cyclization during subsequent steps. After aqueous workup and solvent removal, Intermediate 2 is isolated in 78–80% yield.

Mechanistic Insight:

The sulfonylation occurs sequentially:

-

The hydroxyl group reacts with TsCl to form a sulfonate ester.

-

The secondary amine undergoes N-sulfonylation, yielding a bis-sulfonated intermediate.

Aromatization: Base-Mediated Ring Dehydrogenation

The final step involves treating Intermediate 2 with NaOH or KOH in dimethyl sulfoxide (DMSO) at room temperature or 40°C for 48 hours. The base abstracts protons adjacent to the sulfonate groups, inducing elimination of p-toluenesulfinic acid and aromatization of the tetrahydropyrimidine ring. Ethyl acetate extraction and petroleum ether slurrying afford 2-(trifluoromethyl)pyrimidin-5-ol as a white solid in 71–75% yield.

Critical Parameters:

-

Base Strength: NaOH (strong base) outperforms KOH in driving complete aromatization.

-

Solvent: DMSO’s high polarity stabilizes the transition state and solubilizes intermediates.

Optimization of Reaction Conditions

The patent outlines five examples with modified conditions to optimize yield and purity:

| Example | Solvent (Step 1) | Temp. (°C) | Time (h) | Base (Step 3) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Xylene | 160 | 6 | NaOH | 75 |

| 2 | Dimethylbenzene | 160 | 6 | NaOH | 50 |

| 3 | Xylene | 170 | 5 | NaOH | 75 |

| 4 | Xylene | 170 | 5 | KOH | 71.3 |

| 5 | Xylene | 180 | 4 | NaOH | 57 |

Observations:

-

Prolonged heating at 160°C (Example 1) maximizes Intermediate 1 yield.

-

Dimethylbenzene (Example 2) offers inferior performance due to lower boiling point and inefficient water removal.

-

Elevated temperatures (180°C, Example 5) promote side reactions, reducing overall yield.

Analytical Characterization

The final product was validated using LC-MS and NMR spectroscopy:

LC-MS Data:

NMR (400 MHz, MeOD):

The absence of peaks between confirms complete aromatization, with no residual tetrahydropyrimidine protons.

Industrial Application and Scalability Considerations

The patented method is scalable to multi-kilogram batches, with advantages including:

-

Cost Efficiency: Ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane are commercially available at low cost.

-

Safety: Avoids explosive oxidants (e.g., MnO) and cryogenic conditions.

-

Purification Simplicity: Crystallization-driven purification reduces reliance on column chromatography.

Challenges:

-

Long reaction times (48 hours) for aromatization may necessitate process intensification.

-

DMSO disposal requires careful management due to environmental concerns.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacological Activities:

- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects: Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Drug Development

The compound serves as a scaffold for designing new drugs. Its structural modifications lead to derivatives that have been tested for efficacy against various diseases.

Case Study Example:

- JNJ-2482272: A derivative under investigation for anti-inflammatory properties showed promising results in preclinical studies, highlighting the potential of trifluoromethyl-pyrimidines in drug discovery .

Biological Research

The compound is utilized in biological assays to understand its mechanism of action at the molecular level.

Mechanism Insights:

- It may function by inhibiting specific protein kinases or enzymes that are crucial for cell signaling pathways .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | JNJ-2482272 |

| Drug Development | Scaffold for novel drug design | Various trifluoromethyl derivatives |

| Biological Research | Mechanistic studies on enzyme inhibition | Inhibitors of Sfp-PPTase |

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of pyrimidin-5-ol derivatives is influenced by substituents. For example:

- 2-(Dimethylamino)pyrimidin-5-ol: pKa ≈ 8.2

- N-(5-Hydroxypyrimidin-2-yl)acetamide : pKa ≈ 5.9

- 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol : Predicted pKa ~7–8 (estimated based on substituent effects).

The trifluoromethyl group is electron-withdrawing, which increases acidity compared to alkyl-substituted analogs (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol, pKa ~8–9). This property impacts solubility and interaction with biological targets.

Halogen-Substituted Analogs

- 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1): Molecular Formula: C₁₇H₁₀ClF₃N₂O Features a chlorine substituent and an ether linkage. Higher lipophilicity (Cl vs. CF₃) but reduced metabolic stability compared to the hydroxyl-containing target compound.

5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyrimidine (CAS 1261904-80-6):

Alkyl- and Aryl-Substituted Derivatives

5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6):

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine :

Heterocyclic and Functionalized Derivatives

- 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol: Molecular Formula: C₂₅H₂₀ClN₃O₄ Amino and methoxy groups improve solubility, while the chlorobenzyl moiety enhances target selectivity.

Key Research Findings

Acidity and Solubility : The trifluoromethyl group in this compound lowers the pKa compared to alkyl-substituted analogs, enhancing solubility in physiological conditions.

Biological Activity: Hydroxyl-containing derivatives (e.g., target compound) show superior binding to enzymes like kinases compared to ether-linked analogs (e.g., 5-(4-Chlorophenyl)-2-[3-(CF₃)phenoxy]pyrimidine).

Synthetic Feasibility : Halogenated derivatives (e.g., 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-...) require multi-step syntheses, while the target compound can be synthesized efficiently via Suzuki-Miyaura coupling.

Biological Activity

2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drug candidates. The following sections detail its biological activities, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study reported that derivatives of pyrimidine showed IC50 values ranging from 0.87 to 12.91 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) . The presence of the trifluoromethyl group in the structure enhances the compound's potency by increasing its interaction with target proteins.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Pyrimidine Derivative A | MDA-MB-231 | 9.46 |

| 5-Fluorouracil (Control) | MCF-7 | 17.02 |

Antimicrobial Activity

The compound has also shown potential antimicrobial activity. In a study focusing on pyrimidine derivatives, compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited . The trifluoromethyl group may contribute to this activity by enhancing membrane permeability.

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives has revealed that modifications at various positions significantly affect biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl at the para position of the phenyl ring increases potency against certain targets .

Table 2: SAR Analysis of Pyrimidine Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 (Phenyl) | Trifluoromethyl | Increased potency |

| 5 (Pyrimidine) | Hydroxyl | Moderate enhancement |

| N (Pyrimidine) | Alkyl | Variable effects |

Case Studies

- Antitumor Efficacy Study : A recent investigation into pyrimidine derivatives similar to this compound demonstrated that these compounds could induce apoptosis in cancer cells, with one derivative showing a significant increase in caspase levels, suggesting a mechanism involving programmed cell death .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties of various pyrimidine derivatives, finding that those with a trifluoromethyl group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Q & A

Basic: What are the established synthetic routes for 2-(4-Trifluoromethyl-phenyl)-pyrimidin-5-ol, and how can purity be optimized?

Answer:

The synthesis typically involves coupling a trifluoromethyl-substituted phenyl moiety with a pyrimidine core. A common approach is to use Suzuki-Miyaura cross-coupling reactions to attach the aryl group to the pyrimidine ring, followed by hydroxylation at the 5-position. For purity optimization:

- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts .

- Use recrystallization in solvents like ethanol or acetonitrile to enhance crystalline purity, as demonstrated in analogous pyrimidine derivatives (mp 123–124°C) .

- Monitor reaction progress via HPLC-MS to identify and eliminate intermediates with residual trifluoromethyl groups or unreacted starting materials .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the trifluoromethyl group (-CF₃) and pyrimidine ring substitution patterns .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., hydroxyl position at C5) by single-crystal analysis. Analogous fluorophenyl-pyrimidine structures have been resolved with R factors < 0.055 .

- FT-IR Spectroscopy: Validate hydroxyl (-OH) and C-F stretching vibrations (1050–1250 cm⁻¹) .

Advanced: How can Quantitative Structure-Activity Relationship (QSAR) models be developed to predict the biological activity of this compound?

Answer:

- Dataset Curation: Compile bioactivity data (e.g., IC₅₀ values) from assays like MTT (Mosmann’s protocol ) against cancer cell lines (e.g., MCF-7) .

- Descriptor Selection: Use molecular descriptors (e.g., logP, polar surface area) computed via software like MOE or Schrödinger. Fluorine’s electronegativity and hydroxyl’s H-bonding capacity are critical .

- Model Validation: Apply leave-one-out cross-validation and external validation with R²adj > 0.7 and Q² > 0.5, as seen in analogous QSAR studies on fluorophenyl-imidazolones .

Advanced: How can researchers resolve contradictory cytotoxicity data across different assay platforms?

Answer:

- Assay Standardization: Compare results from MTT , ATP-based luminescence, and trypan blue exclusion to distinguish true cytotoxicity from assay-specific artifacts (e.g., compound interference with formazan formation) .

- Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects. For example, IL6 inhibition (observed in fluorophenyl-imidazoles ) may confound cytotoxicity readouts.

- Dose-Response Validation: Perform multi-dose experiments (e.g., 0.1–100 µM) to rule out non-linear effects .

Advanced: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Answer:

- Prodrug Design: Modify the hydroxyl group to a phosphate ester or PEGylated derivative to improve aqueous solubility, as shown in fluorinated nucleoside analogs .

- Co-Crystallization: Use co-formers like cyclodextrins or succinic acid to enhance dissolution rates .

- Lipid Nanoformulations: Encapsulate in liposomes or micelles to bypass poor gastrointestinal absorption, leveraging methods from fluorinated agrochemical studies .

Basic: What in vitro models are suitable for initial bioactivity screening of this compound?

Answer:

- Cancer Cell Lines: MCF-7 (estrogen receptor-positive) and HeLa cells, given structural similarities to fluorophenyl-imidazolones with anti-proliferative activity .

- Enzyme Inhibition Assays: Test against kinases (e.g., Plk1) via fluorescence polarization, as done for related pyrimidine derivatives .

- Cytokine Profiling: Screen for IL6 suppression using ELISA, as demonstrated in fluorophenyl-pyridylimidazoles .

Advanced: How can researchers analyze structure-activity relationships (SAR) using crystallographic data?

Answer:

- Co-Crystallization with Targets: Resolve ligand-receptor complexes (e.g., kinase inhibitors) to identify key interactions (e.g., H-bonds with pyrimidine’s hydroxyl group) .

- Electrostatic Potential Mapping: Use software like Gaussian to map regions of high electron density (e.g., trifluoromethyl’s electron-withdrawing effect) influencing binding .

- Thermal Shift Assays: Validate target engagement by measuring protein melting temperature (ΔTm) shifts upon compound binding .

Advanced: What computational methods validate molecular interactions between this compound and its targets?

Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., 50 ns trajectories) to assess binding stability and hydration effects .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with modified substituents (e.g., replacing -CF₃ with -Cl) .

- Docking Validation: Use AutoDock Vina or Glide to compare poses with crystallographic data, ensuring RMSD < 2.0 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.